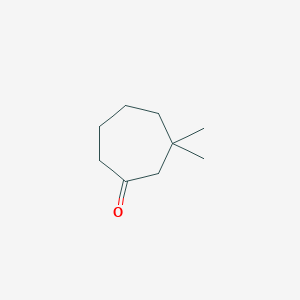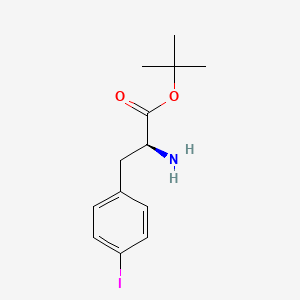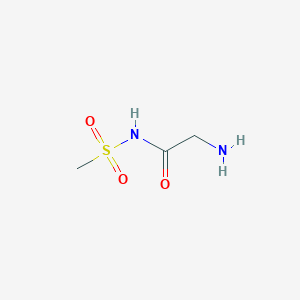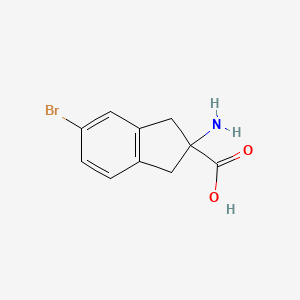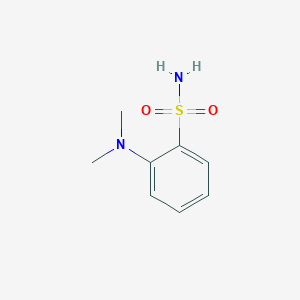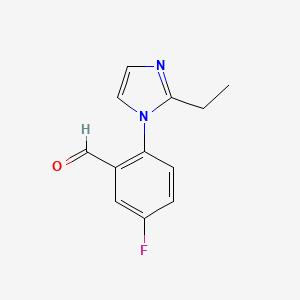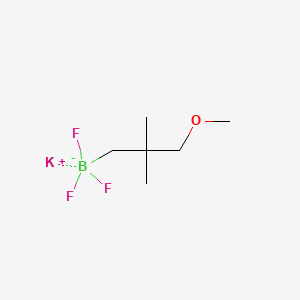![molecular formula C12H19ClN2O B13571266 3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, and a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzylamine and N-methylpropanamide.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor systems to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophilic reagents like sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-amino-N-(4-methylphenyl)propanamidehydrochloride
- N-(4-cyano-3-trifluoromethylphenyl)methylpropanamide
- 3-[(4-methylphenyl)amino]phenol
Uniqueness
3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C12H19ClN2O |
|---|---|
分子量 |
242.74 g/mol |
IUPAC名 |
2-(aminomethyl)-N-methyl-3-(4-methylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-9-3-5-10(6-4-9)7-11(8-13)12(15)14-2;/h3-6,11H,7-8,13H2,1-2H3,(H,14,15);1H |
InChIキー |
LOOARSUZXCOYHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(CN)C(=O)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


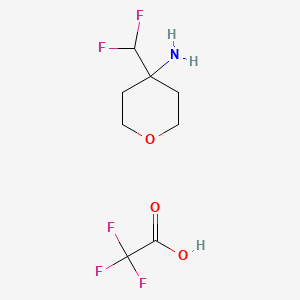


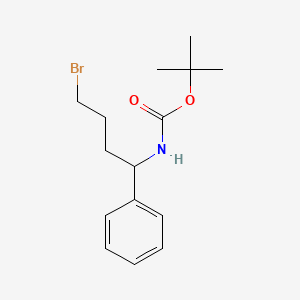
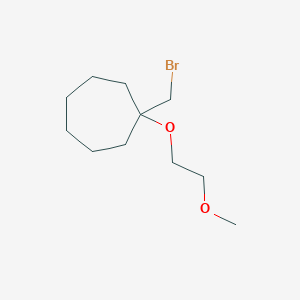
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)

